REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12](=[O:15])([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)CBr>CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][C:12](=[O:15])[C:25]1[CH:24]=[CH:21][CH:20]=[C:19]([F:18])[CH:26]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the stirring suspension was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to it The yellow contents
|
Type
|
ADDITION
|
Details
|
were poured onto H2O (200 mL)
|
Type
|
STIRRING
|
Details
|
stirred, upon which solid formation
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
WASH
|
Details
|
washed with additional H2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC(C1=CC(=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |